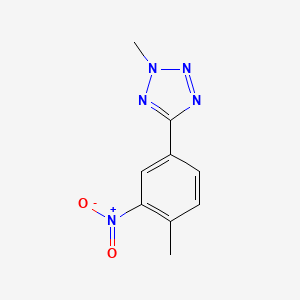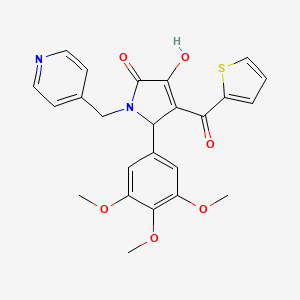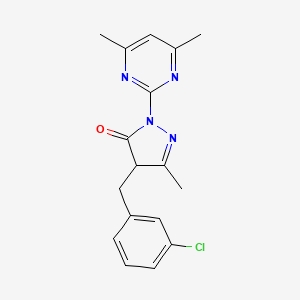
N'-cyclohexylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide (let’s call it CTDQCH ) is a mouthful, but its structure reveals its significance. Let’s break it down:
N’-cyclohexylidene: This part refers to the cyclohexylidene group attached to the nitrogen atom.
2,2,4,6-tetramethyl-1,2-dihydroquinoline: The core structure consists of a dihydroquinoline ring with four methyl groups at specific positions.
8-carbohydrazide: The carbohydrazide functional group is attached at position 8.
Preparation Methods
Synthetic Routes:
CTDQCH can be synthesized through several routes. One common method involves the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form the corresponding hydrazone. Subsequent high-temperature deoxygenation yields CTDQCH .
Industrial Production:
Industrial production methods may vary, but the synthesis typically involves scaling up the laboratory procedures. Optimization for yield, purity, and safety considerations are crucial.
Chemical Reactions Analysis
CTDQCH participates in various chemical reactions:
Oxidation: It can undergo selective oxidation reactions. For instance, it can convert primary alcohols to aldehydes without further oxidation to carboxylic acids. Similarly, secondary alcohols can be oxidized to ketones.
Free Radical Capture: CTDQCH acts as a free radical scavenger.
Polymer Chemistry: It serves as a radical trap, chain terminator, and anti-aging agent in polymer chemistry.
Catalyst: In organic synthesis, it catalyzes oxidation reactions of alcohols and polyols.
Scientific Research Applications
CTDQCH finds applications across disciplines:
Chemistry: As a versatile reagent in organic synthesis.
Biology: Used as an electron spin label for studying biomolecular structures and reaction mechanisms.
Food Industry: It contributes to food preservation and stability.
Mechanism of Action
CTDQCH’s mechanism of action involves its radical scavenging properties. It can intercept free radicals, preventing oxidative damage. Its molecular targets and pathways depend on the specific context of use.
Comparison with Similar Compounds
CTDQCH’s uniqueness lies in its combination of cyclohexylidene, tetramethyl-dihydroquinoline, and carbohydrazide moieties. Similar compounds include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which shares some features but lacks the dihydroquinoline ring .
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C20H27N3O/c1-13-10-16-14(2)12-20(3,4)21-18(16)17(11-13)19(24)23-22-15-8-6-5-7-9-15/h10-12,21H,5-9H2,1-4H3,(H,23,24) |
InChI Key |
CXSVYNXUSFAHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)NN=C3CCCCC3)NC(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene]-3-(4-fluorophenyl)urea](/img/structure/B11039344.png)
![N-[2-(5-Methyl-1H-13-benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11039365.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11039368.png)
![tetramethyl 7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11039374.png)

![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11039390.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11039391.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide](/img/structure/B11039396.png)

![4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11039406.png)

![N-[3-(1-Azepanyl)propyl]acrylamide](/img/structure/B11039414.png)


